3-(Trimethylsilyl)benzaldehyde
Overview
Description
3-(Trimethylsilyl)benzaldehyde is a chemical compound with the molecular formula C10H14OSi . It has an average mass of 178.303 Da and a monoisotopic mass of 178.081390 Da .
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)benzaldehyde involves the reaction of 3-bromobenzaldehyde with palladium (II) chloride, triphenylphosphine, copper(I) iodide, and trimethylsilyl ethene . The reaction mixture is stirred at reflux for six hours before cooling to room temperature .Molecular Structure Analysis
The molecular structure of 3-(Trimethylsilyl)benzaldehyde consists of a benzaldehyde group with a trimethylsilyl group attached to the 3rd carbon . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
The trimethylsilyl group in 3-(Trimethylsilyl)benzaldehyde is characterized by chemical inertness and a large molecular volume . This group can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)benzaldehyde, like other aldehydes and ketones, contains a carbonyl group - a carbon-oxygen double bond . The oxygen atom is more electronegative than carbon, which makes the carbon-oxygen double bond highly polar .Scientific Research Applications
Asymmetric Cyanohydrin Synthesis
3-(Trimethylsilyl)benzaldehyde has been used in research exploring the asymmetric addition of trimethylsilyl cyanide to benzaldehyde, employing various aluminum-based catalysts. This process is significant in organic chemistry, particularly for the synthesis of cyanohydrin, which is important in the preparation of various organic compounds (North, Villuendas, & Williamson, 2010).
Interaction with Oxygen and Nitrogen Bases
Research has focused on the binding interaction of the trimethylsilyl cation with different oxygen and nitrogen bases, including benzaldehydes. This investigation provides insights into the gas-phase basicities and the effects of various substituents on these bases, which are crucial for understanding reactions in organic chemistry (Mustanir, Shimada, Ohta, & Mishima, 2000).
Carbodesilylation Mechanism
The carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde has been studied, proposing an "ylide mechanism". This research is important for the development of new synthetic routes in organic chemistry, especially involving pyridine derivatives (Effenberger, Krebs, & Willrett, 1992).
Properties and Reactions
The properties of p-(trimethylsilyl)benzaldehyde have been explored, focusing on its reactivity in various qualitative reactions and its potential in synthesizing silicon-containing dyes (Dolgov, Glushkova, & Kharitonov, 1960).
Chiral Catalysis
Studies have been conducted on the use of chiral Ti(IV) salen complexes for catalyzing the asymmetric trimethylsilylcyanation of benzaldehyde. This research contributes to the field of asymmetric synthesis, which is fundamental in the production of enantiomerically pure pharmaceuticals (Joo-Ho Kim & Geonjoong Kim, 2004).
Enantioselectivity Enhancement
Research on trimethylsilyl substitutions of fenchyl alcohols has shown increased reactivities and enantioselectivities in reactions with benzaldehyde, underscoring the importance of structural modifications in organic synthesis for enhancing enantioselectivity (Goldfuss, Steigelmann, & Rominger, 2000).
Cyclization Mechanisms
The cyclization of o-(trimethylsilylethynyl)styrenes to indenes, promoted by diisobutylaluminum hydride, has been studied, revealing mechanisms involving hydroalumination and carboalumination, critical for synthetic organic chemistry (Kinoshita, Hirai, & Miura, 2014).
Safety And Hazards
properties
IUPAC Name |
3-trimethylsilylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFLHCKSMCSEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)benzaldehyde |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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